molecular formula C14H15FN4O3S B2993968 (7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone CAS No. 2034529-86-5

(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone

Cat. No. B2993968
CAS RN: 2034529-86-5
M. Wt: 338.36
InChI Key: GYYGUKSTBVVFSJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-triazole ring, a thiazepane ring, and a fluorophenyl group. Compounds containing these functional groups are often found in pharmaceuticals and biologically important compounds .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized using multistep synthetic routes . For instance, 1,2,4-triazole derivatives can be synthesized using 3-amino-1,2,4-triazole .


Molecular Structure Analysis

The compound has a complex structure with multiple rings. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms . The thiazepane is a seven-membered ring containing a sulfur atom. The presence of these heterocyclic rings can significantly affect the compound’s properties and interactions with biological targets .

Scientific Research Applications

Catalyst- and Solvent-Free Synthesis

An efficient approach for the regioselective synthesis of heterocyclic amides, involving fluorophenyl and triazolyl groups, was developed. This synthesis route uses microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, highlighting the strategic use of these compounds as intermediates for preparing more complex molecules (Moreno-Fuquen et al., 2019).

Dipolar Cycloaddition Reaction

A single-pot dipolar cycloaddition reaction sequence was developed to access novel compounds, demonstrating the versatility of fluorophenyl and triazolyl groups in synthesizing P2X7 antagonists with potential clinical applications (Chrovian et al., 2018).

Synthesis of Pyrrolo[1,2-c][1.3]benzodiazepine Analogue

The multi-step synthesis of a novel structural isomer, involving a compound with a fluorophenyl group, was described, showcasing the compound's role as a building block for potentially bioactive molecules (Rotas et al., 2011).

Antitumor Activity Assessment

A compound with a fluorophenyl group was synthesized and showed distinct inhibition on the proliferation of various cancer cell lines, indicating the potential therapeutic applications of such compounds (Tang & Fu, 2018).

properties

IUPAC Name

[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(1H-1,2,4-triazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O3S/c15-11-4-2-1-3-10(11)12-5-6-19(7-8-23(12,21)22)14(20)13-16-9-17-18-13/h1-4,9,12H,5-8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYGUKSTBVVFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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